molecular formula C11H9Br2NO3 B1249418 2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)- CAS No. 184587-77-7

2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-

Cat. No. B1249418
CAS RN: 184587-77-7
M. Wt: 363 g/mol
InChI Key: UCZPZZBCCIUPSH-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)- is a natural product found in Amathia convoluta with data available.

Scientific Research Applications

Chemical Synthesis and Modifications

The quasi-antiaromatic 2H-indol-2-one ring system, closely related to the compound , has been utilized in various chemical synthesis processes. One study demonstrates the generation of this ring system by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid, leading to the smooth addition of pi-nucleophiles and affording substituted oxindoles. This methodology extends to intramolecular cyclization, yielding spiro-substituted oxindoles (D. England, Gökçe Merey, A. Padwa, 2007). A similar approach was detailed where the highly reactive 2H-indol-2-one system was employed for synthesizing substituted oxindoles and spiro-oxindoles, showcasing its utility in creating complex molecular architectures (A. Padwa, D. England, Gökçe Merey, 2007).

Antimicrobial Activity

Research into the antimicrobial properties of 2-indolinone derived compounds, including structures akin to 2H-indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-, has led to the discovery of significant growth inhibitory activity against a range of microorganisms. For instance, synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones demonstrated notable antimicrobial effects against various bacterial and fungal species, emphasizing the potential of these compounds in developing new antimicrobial agents (A. El-Gendy, A. Ahmedy, 2000).

Antioxidant Properties

The antioxidant potential of 2H-indol-2-one derivatives has also been a subject of investigation. New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds exhibited moderate to good antioxidant activities, with certain analogues showing comparable activity to ascorbic acid. This research highlights the potential of 2H-indol-2-one derivatives as novel antioxidants in therapeutic applications (A. Gupta, S. Kalpana, J. Malik, 2012).

Biological Potency of Indole-2,3-Dione Derivatives

Another study focused on the synthesis of ecofriendly fungicides and bactericides from indole-2,3-dione derivatives, showing important pharmacodynamic significance. The synthesized compounds, derived from 1,3-dihydro-3-[2-(phenyl)-2-oxoethylidene]-2H-indol-2-one and related structures, exhibited growth inhibitory potential against various fungal and bacterial strains, demonstrating their potential as biologically active agents (R. Singh, Pooja Nagpal, 2005).

properties

CAS RN

184587-77-7

Product Name

2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-

Molecular Formula

C11H9Br2NO3

Molecular Weight

363 g/mol

IUPAC Name

4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one

InChI

InChI=1S/C11H9Br2NO3/c1-5(15)4-11(17)9-7(13)2-6(12)3-8(9)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16)

InChI Key

UCZPZZBCCIUPSH-UHFFFAOYSA-N

SMILES

CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O

Canonical SMILES

CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O

synonyms

convolutamydine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
Reactant of Route 2
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
Reactant of Route 3
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
Reactant of Route 4
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
Reactant of Route 5
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
Reactant of Route 6
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-

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